(E)-Methyl 3-(2-chlorophenyl)acrylate
Overview
Description
Molecular Structure Analysis
The molecule contains a total of 22 bonds. There are 13 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 ester (aliphatic) .Physical and Chemical Properties Analysis
“(E)-Methyl 3-(2-chlorophenyl)acrylate” is a clear and colorless liquid with a strong and pungent odor. Its melting point is around 30°C, and its boiling point is approximately 265°C. The molecular weight of this compound is 210.65 g/mol. It is soluble in acetone, benzene, chloroform, ethanol, and ether.Scientific Research Applications
Corrosion Inhibition
(E)-Methyl 3-(2-chlorophenyl)acrylate has been utilized in the development of photo-cross-linkable polymers for corrosion inhibition. These polymers, such as poly((E)-(1-(5-(4-(3-(4-chlorophenyl)-3-oxoprop-1-enyl)phenoxy)pentyl)-1H-1,2,3-triazol-4-yl)methyl acrylate, demonstrate significant efficiency in inhibiting the corrosion of mild steel in hydrochloric acid media. The polymers show mixed-type inhibitor behavior and adhere to the Langmuir adsorption isotherm model, indicating spontaneous physicochemical adsorption onto metal surfaces (Baskar, Kesavan, Gopiraman, & Subramanian, 2014).
Leather Industry Applications
Copolymers of 4-Chlorophenyl acrylate with methyl acrylate have been synthesized and found useful in the leather industry. These copolymers, characterized by various spectroscopic techniques, exhibit improved thermal stability with increasing chlorophenyl acrylate content, making them suitable for use as top coat and base coat materials in leather products (Thamizharasi, Srinivas, Sulochana, & Reddy, 1999).
Copolymerization Studies
The compound has been studied in radical copolymerization processes. For example, copolymerization of ortho- and para-chlorophenyl acrylates with methyl methacrylate has been explored, providing insights into the reactivity ratios and stereochemistry of the resulting copolymers. This research helps in understanding the properties and applications of these copolymers in various industrial and scientific contexts (Román, Madruga, & Puerto, 1983).
Prostate Cancer Research
There has been research into derivatives of acrylates, including (E)-methyl acrylates, for their potential in treating cancer. For example, a study on quinolinyl acrylate derivatives showed promising results against human prostate cancer cells, suggesting the potential therapeutic usefulness of these compounds in cancer treatment (Rodrigues et al., 2012).
Safety and Hazards
The safety data sheet for “(E)-Methyl 3-(2-chlorophenyl)acrylate” advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Properties
IUPAC Name |
methyl (E)-3-(2-chlorophenyl)prop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-7H,1H3/b7-6+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POTRTUQCRHOIFM-VOTSOKGWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=CC=C1Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=CC=C1Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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